molecular formula C6H6BrIN2O B11831635 5-Bromo-3-ethoxy-2-iodopyrazine

5-Bromo-3-ethoxy-2-iodopyrazine

Cat. No.: B11831635
M. Wt: 328.93 g/mol
InChI Key: UKLPTROHUNQMKK-UHFFFAOYSA-N
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Description

5-Bromo-3-ethoxy-2-iodopyrazine: is a heterocyclic organic compound with the molecular formula C6H6BrIN2O. It is a derivative of pyrazine, characterized by the presence of bromine, ethoxy, and iodine substituents on the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethoxy-2-iodopyrazine typically involves multi-step reactions starting from commercially available pyrazine derivatives. One common method is the halogenation of 3-ethoxypyrazine, followed by selective bromination and iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-ethoxy-2-iodopyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with various functional groups .

Scientific Research Applications

Chemistry: 5-Bromo-3-ethoxy-2-iodopyrazine is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. Its unique reactivity makes it valuable for developing new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create derivatives with enhanced biological activity, such as anti-inflammatory or anticancer properties .

Industry: The compound’s versatility extends to industrial applications, where it is used in the synthesis of advanced materials, including polymers and electronic components .

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethoxy-2-iodopyrazine in biological systems involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the ethoxy group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H6BrIN2O

Molecular Weight

328.93 g/mol

IUPAC Name

5-bromo-3-ethoxy-2-iodopyrazine

InChI

InChI=1S/C6H6BrIN2O/c1-2-11-6-5(8)9-3-4(7)10-6/h3H,2H2,1H3

InChI Key

UKLPTROHUNQMKK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CN=C1I)Br

Origin of Product

United States

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